Cas no 81779-27-3 (4-Hydroxy-1H-indole-3-carbaldehyde)

4-Hydroxy-1H-indole-3-carbaldehyde structure
81779-27-3 structure
Nombre del producto:4-Hydroxy-1H-indole-3-carbaldehyde
Número CAS:81779-27-3
MF:C9H7NO2
Megavatios:161.157382249832
MDL:MFCD05864721
CID:720491
PubChem ID:9815282

4-Hydroxy-1H-indole-3-carbaldehyde Propiedades químicas y físicas

Nombre e identificación

    • 4-Hydroxy-1H-indole-3-carbaldehyde
    • 1H-Indole-3-carboxaldehyde,4-hydroxy-
    • 4-HYDROXY-1H-INDAZOLE-3-CARBOXALDEHYDE
    • 4-Hydroxy-1H-indole-3-carboxaldehyde (ACI)
    • 4-Hydroxy-3-indolecarbaldehyde
    • 4-Hydroxy-3-indolecarboxaldehyde
    • AMY14640
    • 1H-Indole-3-carboxaldehyde, 4-hydroxy-
    • 3-Formyl-4-hydroxy-1H-indole
    • 4-Hydroxyindole-3-carboxaldehyde
    • AKOS015856470
    • 81779-27-3
    • 4-hydroxy-1h-indole-3-carbalde-hyde
    • 4-HO-I3CHO
    • 3-formyl-4-hydroxyindole
    • 4-hydroxy-3-formylindole
    • SCHEMBL6311826
    • DTXSID10431124
    • SY109695
    • QLBZIZLLMNWTHG-UHFFFAOYSA-N
    • CHEBI:91162
    • J-515464
    • PD158432
    • FT-0740791
    • CS-0136886
    • PS-3934
    • Q27163098
    • 4-hydroxyindole-3-carbaldehyde
    • MFCD05864721
    • HY-W091541
    • DB-001845
    • MDL: MFCD05864721
    • Renchi: 1S/C9H7NO2/c11-5-6-4-10-7-2-1-3-8(12)9(6)7/h1-5,10,12H
    • Clave inchi: QLBZIZLLMNWTHG-UHFFFAOYSA-N
    • Sonrisas: O=CC1C2C(=CC=CC=2O)NC=1

Atributos calculados

  • Calidad precisa: 161.04800
  • Masa isotópica única: 161.047678466g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 1
  • Complejidad: 183
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de constructos de variantes mutuas: 19
  • Xlogp3: 1.2
  • Superficie del Polo topológico: 53.1Ų
  • Carga superficial: 0

Propiedades experimentales

  • Color / forma: No data avaiable
  • Denso: 1.4±0.1 g/cm3
  • Punto de fusión: No data available
  • Punto de ebullición: 426.3°C at 760 mmHg
  • Punto de inflamación: 211.6±23.2 °C
  • índice de refracción: 1.784
  • PSA: 53.09000
  • Logp: 1.68600
  • Presión de vapor: 0.0±1.1 mmHg at 25°C

4-Hydroxy-1H-indole-3-carbaldehyde Información de Seguridad

4-Hydroxy-1H-indole-3-carbaldehyde Datos Aduaneros

  • Código HS:2933990090
  • Datos Aduaneros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-Hydroxy-1H-indole-3-carbaldehyde PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
MedChemExpress
HY-W091541-5mg
4-Hydroxy-1H-indole-3-carbaldehyde
81779-27-3 ≥97.0%
5mg
¥343 2024-04-17
Fluorochem
076638-10g
4-Hydroxy-1H-indole-3-carbaldehyde
81779-27-3 95%
10g
£625.00 2022-03-01
Ambeed
A783598-1g
4-Hydroxy-1H-indole-3-carbaldehyde
81779-27-3 95%
1g
$94.00 2022-03-28
Ambeed
A783598-5g
4-Hydroxy-1H-indole-3-carbaldehyde
81779-27-3 95%
5g
$347.00 2022-03-28
Chemenu
CM103151-5g
4-Hydroxy-1H-indole-3-carbaldehyde
81779-27-3 95%+
5g
$281 2021-08-06
abcr
AB235159-1 g
4-Hydroxyindole-3-carboxaldehyde, 95%; .
81779-27-3 95%
1g
€184.80 2023-04-27
ChemScence
CS-0136886-1g
4-Hydroxy-1H-indole-3-carbaldehyde
81779-27-3 ≥97.0%
1g
$70.0 2022-04-26
Fluorochem
076638-25g
4-Hydroxy-1H-indole-3-carbaldehyde
81779-27-3 95%
25g
£1373.00 2022-03-01
eNovation Chemicals LLC
D555031-5g
4-Hydroxy-1H-indole-3-carbaldehyde
81779-27-3 97%
5g
$1299 2024-05-24
ChemScence
CS-0136886-10g
4-Hydroxy-1H-indole-3-carbaldehyde
81779-27-3 ≥97.0%
10g
$480.0 2022-04-26

4-Hydroxy-1H-indole-3-carbaldehyde Métodos de producción

Synthetic Routes 1

Condiciones de reacción
Referencia
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

Synthetic Routes 2

Condiciones de reacción
Referencia
Indole derivatives
, European Patent Organization, , ,

Synthetic Routes 3

Condiciones de reacción
Referencia
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

Synthetic Routes 4

Condiciones de reacción
Referencia
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

Synthetic Routes 5

Condiciones de reacción
Referencia
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

Synthetic Routes 6

Condiciones de reacción
1.1 Catalysts: Copper sulfate Solvents: Dimethylformamide ,  Water
Referencia
The chemistry of indoles. Part XXXVI. A practical and short access to 4-hydroxy-3-indolecarboxaldehyde and its application for the synthesis of pindolol analog
Somei, Masanori; et al, Heterocycles, 1986, 24(11), 3065-9

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Referencia
The chemistry of indoles. Part 109. Synthetic studies of psilocin analogs having either a formyl group or bromine atom at the 5- or 7-position
Yamada, Fumio; et al, Chemical & Pharmaceutical Bulletin, 2002, 50(1), 92-99

Synthetic Routes 8

Condiciones de reacción
Referencia
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

Synthetic Routes 9

Condiciones de reacción
Referencia
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide
1.2 Solvents: Dimethylformamide
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Sodium hydroxide Solvents: Methanol
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Referencia
The chemistry of indoles. Part 109. Synthetic studies of psilocin analogs having either a formyl group or bromine atom at the 5- or 7-position
Yamada, Fumio; et al, Chemical & Pharmaceutical Bulletin, 2002, 50(1), 92-99

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Referencia
The chemistry of indoles. Part 109. Synthetic studies of psilocin analogs having either a formyl group or bromine atom at the 5- or 7-position
Yamada, Fumio; et al, Chemical & Pharmaceutical Bulletin, 2002, 50(1), 92-99

Synthetic Routes 12

Condiciones de reacción
Referencia
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

Synthetic Routes 13

Condiciones de reacción
Referencia
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

Synthetic Routes 14

Condiciones de reacción
1.1 Catalysts: Copper sulfate Solvents: Dimethylformamide ,  Water
Referencia
The chemistry of indoles. Part XXXVI. A practical and short access to 4-hydroxy-3-indolecarboxaldehyde and its application for the synthesis of pindolol analog
Somei, Masanori; et al, Heterocycles, 1986, 24(11), 3065-9

Synthetic Routes 15

Condiciones de reacción
Referencia
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

Synthetic Routes 16

Condiciones de reacción
Referencia
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

Synthetic Routes 17

Condiciones de reacción
Referencia
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

Synthetic Routes 18

Condiciones de reacción
Referencia
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

Synthetic Routes 19

Condiciones de reacción
Referencia
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

Synthetic Routes 20

Condiciones de reacción
Referencia
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

4-Hydroxy-1H-indole-3-carbaldehyde Raw materials

4-Hydroxy-1H-indole-3-carbaldehyde Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:81779-27-3)4-Hydroxy-1H-indole-3-carbaldehyde
A864499
Pureza:99%
Cantidad:5g
Precio ($):312.0